molecular formula C11H12N2O2S B7967878 2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid

2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid

Cat. No.: B7967878
M. Wt: 236.29 g/mol
InChI Key: IITRDERXWQUMAG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₂N₂O₂S Molecular Weight: 236.29 g/mol CAS Numbers: 1530793-63-5 (racemic) and 2749963-99-1 (S-enantiomer) . Structure: Features a bicyclic tetrahydrobenzo[b]thiophene core with a cyano group at position 3, a methyl group at position 4, and a carboxylic acid substituent at position 2. The rigid bicyclic system and polar functional groups contribute to its role as a synthetic intermediate in pharmaceuticals and materials science . Storage: Requires storage at 2–8°C in a dark, dry, inert atmosphere to prevent degradation . Hazards: Classified with warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Properties

IUPAC Name

2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-11(10(14)15)4-2-3-7-8(11)6(5-12)9(13)16-7/h2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITRDERXWQUMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Cyclization Approaches

The most widely reported method involves a multi-step sequence starting from 2-aminothiophene derivatives. A representative pathway includes:

  • Mannich Reaction : Condensation of 2-aminothiophene with formaldehyde and methylamine to form a tetrahydrobenzo[b]thiophene scaffold.

  • Cyanoacetylation : Introduction of the cyano group via nucleophilic substitution using cyanoacetic acid or malononitrile under acidic conditions.

  • Carboxylic Acid Functionalization : Oxidation of a methyl side chain or hydrolysis of a nitrile group to yield the carboxylic acid moiety.

Key Reaction Conditions :

  • Solvents : Ethanol, dimethylformamide (DMF), or acetic acid.

  • Catalysts : Piperidine or diisopropylethylamine (DIEA) for base-mediated reactions.

  • Temperature : 80–120°C for cyclization steps.

Example Protocol (Adapted from WO2023244599A1) :
A mixture of 2-amino-3-cyano-4-methylthiophene (1.0 eq), DMF (3 vol), and DIEA (1.1 eq) was heated at 100°C for 12 hours. The crude product was purified via reverse-phase HPLC to yield the target compound in 67% yield.

One-Pot Tandem Reactions

Recent advances emphasize one-pot methodologies to reduce purification steps. A notable approach combines:

  • Michael Addition : Between thiophene-2-amine and acrylonitrile.

  • Intramolecular Cyclization : Facilitated by Brønsted acids like p-toluenesulfonic acid (PTSA).

Optimization Data :

ParameterOptimal RangeYield (%)
Temperature90–110°C72–78
PTSA Concentration10 mol%81
Reaction Time8–10 hours68–75

This method achieves an 81% yield with minimal byproducts, attributed to the synergistic effect of PTSA in accelerating both addition and cyclization.

Enantioselective Synthesis

For applications requiring chiral purity (e.g., KRAS inhibitors), asymmetric synthesis is critical. A patented route employs:

  • Chiral Auxiliary-Mediated Cyclization : Using (S)-proline to induce stereocontrol.

  • Dynamic Kinetic Resolution : Racemization of intermediates under basic conditions to enhance enantiomeric excess (ee).

Performance Metrics :

  • ee : 94–98% for the (R)-enantiomer.

  • Overall Yield : 58% across four steps.

Analytical and Process Characterization

Spectroscopic Validation

  • NMR : Key signals include δ 1.45 ppm (methyl singlet), δ 3.20–3.80 ppm (methylene protons of the tetrahydro ring), and δ 6.50 ppm (aromatic proton).

  • HPLC : Retention time of 8.2 minutes on a C18 column (acetonitrile/water gradient).

Challenges in Scale-Up

ChallengeMitigation Strategy
Low Cyclization YieldHigh-pressure conditions (3–5 bar)
EpimerizationLow-temperature quenching (-20°C)
Solvent RecoverySwitch to ethanol/water azeotrope

Microwave-assisted synthesis and flow chemistry are under investigation to enhance reaction efficiency. Preliminary data indicate a 40% reduction in cycle time using continuous flow reactors. Additionally, biocatalytic routes employing nitrilases for cyano group introduction show promise for greener synthesis.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes amide bond formation with amines using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(1H-6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate tetramethyluronium hexafluorophosphate) . For example:

  • Compound 10 was synthesized via 2-amide formation using K₂CO₃ as a base .

  • Compound 16 involved DIPEA (N,N-diisopropylethylamine) and DMSO .

Cycloaddition Reactions

The compound reacts with arylidenemalononitriles to form benzothieno[2,3-d]pyrimidine derivatives , a reaction driven by the cyano group’s reactivity.

Nucleophilic Substitution

Functional groups like the amino and cyano moieties enable reactions with acetylenic esters and ketones , yielding ethenylaminopyrano derivatives .

Functional Group Interactions

  • Carboxylic acid : Acts as an electrophilic site, enabling activation to acyl chlorides for subsequent reactions.

  • Amino group : Participates in hydrogen bonding with biological targets (e.g., Gln286 and Phe377 in enzymes), influencing activity .

  • Cyano group : Facilitates π-stacking interactions and nucleophilic attack.

Stereochemical Considerations

The R-configuration of the compound (indicated by the SMILES C[C@@]1(...)) is critical for binding affinity. Deviations in the tetrahydrobenzo[b]thiophene ring position (e.g., alkyl substitution at position 6) disrupt ideal poses in assays but do not consistently alter activity .

Analytical Characterization

Reactions are monitored using:

  • NMR spectroscopy : Confirms structural integrity and functional group placement.

  • HPLC : Ensures purity during synthesis.

  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Biological Implications

The compound’s reactivity underlies its potential as a pharmacological lead :

  • Anti-inflammatory/analgesic activity : Linked to hydrogen bonding via amino and carboxylic acid groups.

  • Enzyme interaction : Stereochemistry and functional groups stabilize binding to targets like RORγt (Retinoic Acid Receptor-Related Orphan Receptor gamma t) .

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit biological activities that may be harnessed in drug development. For example:

  • Anticancer Activity : Some studies have explored the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, making it useful in the preparation of more complex molecules. Key applications include:

  • Synthesis of Heterocycles : The compound can be utilized to construct heterocyclic frameworks that are prevalent in pharmaceutical compounds .

Material Science

The unique properties of 2-amino derivatives have led to their exploration in material science for the development of novel materials with specific functionalities. Applications include:

  • Conductive Polymers : Research has indicated that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability .

Data Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAnticancer agents
Organic SynthesisBuilding block for heterocyclic compounds
Material ScienceDevelopment of conductive polymers

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-amino compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the activation of apoptotic pathways, highlighting the potential of this compound in cancer therapy.

Case Study 2: Synthesis of Heterocycles

Research conducted on the synthesis of novel heterocycles using 2-amino derivatives revealed efficient methods for creating complex structures with potential pharmaceutical applications. The study emphasized the utility of this compound as a versatile synthetic intermediate.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid involves its interaction with various molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate
  • Molecular Formula : C₁₂H₁₄N₂O₂S
  • Key Differences : Replaces the carboxylic acid at position 4 with an ethyl ester. This modification increases lipophilicity, making it more soluble in organic solvents compared to the carboxylic acid derivative.
  • Applications : Used as a precursor in organic synthesis; commercially available in 500 mg and 1 g quantities .
Chromium(III) Complex of 2-Amino-3-carbomethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene (ACTT)
  • Structure: Substitutes the cyano group (position 3) with a carbomethoxy (ester) group.
  • Coordination Chemistry: Acts as a bidentate ligand via the amino nitrogen and carbonyl oxygen, forming a Cr(III) complex with a square bipyramidal geometry .
  • Bioactivity : Demonstrates broad-spectrum antimicrobial activity (MIC: 4–16 μg/mL) against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), highlighting the impact of substituents on biological activity .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Synthesis : Synthesized via a Petasis reaction with 22% yield in HFIP solvent.
  • Characterization : Confirmed by HRMS-ESI (m/z 390.1370) and NMR .

Spectral and Analytical Comparisons

Compound Molecular Ion (m/z) Key Fragmentation Peaks Reference
Target Compound Not reported Likely shares m/z 77 ([phenyl]⁺)
Compound 14a (C₂₃H₂₂N₄O₃S₂) 466 m/z 178 (tetrahydrobenzo[b]thiophene core), m/z 77 ([phenyl]⁺)
Compound 6o 390.1370 (HRMS-ESI) Confirmed by ¹H/¹³C NMR

Biological Activity

2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid (CAS No. 175599-84-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its cytotoxicity, anti-proliferative effects, and possible therapeutic applications.

  • Molecular Formula : C13H16N2O2S
  • Molecular Weight : 264.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cell lines.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of toxicity against different cancer cell lines. For instance:

Cell Line IC50 (μg/mL) IC50 (μM)
MCF-7 (Breast Cancer)13.420.045
MDA-MB-231 (Breast Cancer)52.560.16
MCF-10A (Normal Epithelial)17365.37

These results indicate a selective cytotoxic effect against cancer cells compared to normal epithelial cells, suggesting a potential therapeutic index for the compound .

Anti-Proliferative Effects

The anti-proliferative effects of the compound were assessed using the MTT assay on various cancer cell lines. The findings suggest that the compound inhibits cell proliferation through mechanisms such as cell cycle arrest:

  • MCF-7 Cells : Arrested in the G1 phase.
  • MDA-MB-231 Cells : Arrested in the G2 phase.

This differential effect on cell cycle progression underscores its potential as a targeted anti-cancer therapy .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of apoptosis in cancer cells.
  • Modulation of cellular pathways involved in proliferation and survival.

Further studies are needed to elucidate the precise molecular targets and pathways affected by this compound.

Case Studies and Research Findings

Research has shown that derivatives of this compound can exhibit significant antibacterial activity as well. For example:

  • Compounds derived from benzo[b]thiophene structures demonstrated moderate to high activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like E. coli .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

Answer:
The Gewald reaction is a foundational method, utilizing ketones, elemental sulfur, and cyanoacetate derivatives under basic conditions (e.g., morpholine or DMF as catalysts). Microwave-assisted protocols (e.g., 100–120°C for 10–15 minutes) significantly reduce reaction times and improve yields compared to traditional reflux methods . Multi-component reactions, such as the Petasis approach, have also been adapted using substituted boronic acids, glyoxylic acid derivatives, and thiophene precursors in hexafluoroisopropanol (HFIP) with molecular sieves to enhance regioselectivity . Purification typically involves reverse-phase HPLC with gradients of acetonitrile/water .

Basic: Which spectroscopic techniques are essential for structural validation?

Answer:

  • IR spectroscopy : Identifies key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
  • NMR (1H/13C) : Assigns proton environments (e.g., tetrahydrobenzo ring protons at δ 1.5–2.8 ppm) and carbon signals (e.g., cyano carbon at ~115 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃N₂O₂S: 253.0648) .
  • X-ray crystallography : Resolves stereochemical ambiguities; single-crystal studies reveal chair conformations in the tetrahydrobenzo ring and planarity of the thiophene moiety .

Advanced: How can conflicting NMR data due to signal overlap be resolved?

Answer:
Overlapping signals in crowded regions (e.g., δ 1.5–2.8 ppm for tetrahydrobenzo protons) can be addressed using:

  • High-field NMR (700 MHz or above) : Enhances resolution of diastereotopic protons .
  • 2D techniques (COSY, HSQC) : Correlates coupled protons and carbon assignments .
  • Variable-temperature NMR : Reduces dynamic effects in flexible regions (e.g., cyclohexene-like rings) .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry and substituent orientation .

Advanced: What structural modifications enhance antibacterial activity in derivatives of this compound?

Answer:
Structure-activity relationship (SAR) studies indicate:

  • Acylation at position 3 : Introducing carboxamide or ester groups improves solubility and target binding (e.g., compound 31 in showed MIC ≤ 2 µg/mL against S. aureus).
  • Electron-withdrawing substituents : Cyano groups at position 3 stabilize aromatic π-stacking with bacterial enzyme active sites .
  • Ring saturation : The tetrahydrobenzo moiety enhances membrane permeability compared to fully aromatic analogs .

Basic: What are the critical steps in optimizing reaction yields during synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, HFIP) improve reagent solubility and reaction homogeneity .
  • Catalyst screening : Morpholine or piperidine accelerates cyclocondensation in Gewald reactions .
  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 62% yield in 40 minutes for multi-component reactions) .
  • Purification : Reverse-phase HPLC with acetonitrile/water gradients (30%→100%) removes byproducts like unreacted boronic acids .

Advanced: How do computational methods support the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Molecular docking : Predicts binding affinities to bacterial targets (e.g., penicillin-binding proteins) using software like AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess logP (optimal range: 1–3), aqueous solubility, and CYP450 interactions .
  • DFT calculations : Evaluate electron density distribution to guide substitution patterns (e.g., cyano groups at position 3 lower LUMO energy, enhancing reactivity) .

Basic: What safety precautions are recommended during handling?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (based on analogs in ).
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., HFIP) .
  • Waste disposal : Follow institutional guidelines for cyanide-containing byproducts .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

  • HPLC-MS detection : Identifies low-abundance byproducts (e.g., dimerization products at ~0.1% levels) .
  • NMR spiking : Adds authentic standards to confirm impurity identity .
  • Limit of detection (LOD) : Achieve ≤10 ppm sensitivity using UPLC with photodiode array detectors .

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